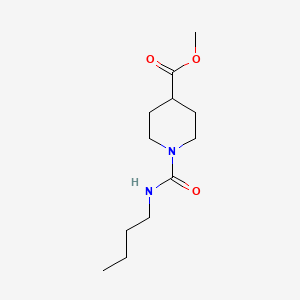

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

“Methyl piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis

The molecular structure of “Methyl piperidine-4-carboxylate” is represented by the molecular formula C7H13NO2 . The InChI Key for this compound is RZVWBASHHLFBJF-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl piperidine-4-carboxylate” has a molecular weight of 143.19 g/mol . It is slightly soluble in water .Aplicaciones Científicas De Investigación

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate serves as a valuable building block for synthesizing antitubercular agents. Researchers have explored its potential in designing novel drugs to combat tuberculosis, a global health concern .

- Scientists have investigated this compound as a precursor for aminopyrazine inhibitors. These inhibitors play a crucial role in modulating specific biological pathways, making them relevant for drug discovery and development .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been studied in the context of PKD inhibition. PKD is an enzyme involved in cell signaling and regulation. Inhibiting PKD may have therapeutic implications for various diseases, including cancer and cardiovascular disorders .

- Researchers have explored the compound’s potential as a scalable catalyst for asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful tool in organic synthesis, allowing the production of chiral compounds with high enantioselectivity .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been employed in the synthesis of sterically demanding aryl enamide derivatives. These reactions are valuable for constructing complex organic molecules with specific substitution patterns .

- Beyond specific applications, this compound contributes to the broader fields of chemical biology and medicinal chemistry. Its versatile reactivity and structural features make it a valuable tool for designing and optimizing bioactive molecules .

Antitubercular Agents

Aminopyrazine Inhibitors

Protein Kinase D (PKD) Inhibitors

Asymmetric Hydrogenation Catalysts

Sterically Demanding Aryl Enamide Reactions

Chemical Biology and Medicinal Chemistry

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-(butylcarbamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGTIVREGUNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

methanone](/img/structure/B2701139.png)